4-Chloro-2-cyclopropyl-6-(difluoromethyl)pyrimidine
Description
4-Chloro-2-cyclopropyl-6-(difluoromethyl)pyrimidine is a fluorinated pyrimidine derivative with a molecular formula of C₉H₈ClF₂N₂. Its structure features:
- C-4 chloro substituent: Enhances electrophilicity, facilitating nucleophilic substitution reactions in drug design.
- C-6 difluoromethyl group: Modulates lipophilicity (logP) and metabolic stability due to fluorine’s electronegativity and weak hydrogen-bond acceptor properties .
Fluorinated pyrimidines are pivotal in medicinal chemistry, with applications in anticancer and antiviral agents. The difluoromethyl group specifically balances metabolic stability and bioavailability, making this compound a candidate for lead optimization .
Properties
IUPAC Name |
4-chloro-2-cyclopropyl-6-(difluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2N2/c9-6-3-5(7(10)11)12-8(13-6)4-1-2-4/h3-4,7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISCZQOBHDTJEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501210544 | |
| Record name | Pyrimidine, 4-chloro-2-cyclopropyl-6-(difluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501210544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2032371-80-3 | |
| Record name | Pyrimidine, 4-chloro-2-cyclopropyl-6-(difluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2032371-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 4-chloro-2-cyclopropyl-6-(difluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501210544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Chloro-2-cyclopropyl-6-(difluoromethyl)pyrimidine is a pyrimidine derivative that has garnered interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its biological activity.
Chemical Structure and Properties
The compound features a pyrimidine ring with specific substituents:
- Chloro group at position 4
- Cyclopropyl group at position 2
- Difluoromethyl group at position 6
This unique arrangement contributes to its chemical reactivity and biological interactions.
Research indicates that this compound interacts with various enzymes and proteins, influencing their activity. Notably, it has been shown to inhibit phosphodiesterase enzymes, which play a crucial role in regulating intracellular levels of cyclic nucleotides. This inhibition can lead to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), affecting diverse signaling pathways .
Table 1: Biological Activity Overview
| Activity Type | Description |
|---|---|
| Phosphodiesterase Inhibition | Increases cAMP and cGMP levels, modulating signaling pathways. |
| Anti-inflammatory Effects | Modulates enzymes like COX and LOX, reducing inflammation markers. |
| Anticancer Potential | Structural similarities with known anticancer agents suggest potential efficacy. |
Cellular Effects
The compound's effects extend to various cell types, influencing cellular metabolism, gene expression, and signaling pathways. For instance, its inhibition of phosphodiesterase can alter the activity of protein kinase A (PKA) and protein kinase G (PKG) pathways, which are crucial for cell proliferation and apoptosis .
Molecular Mechanism
The molecular mechanism involves binding to the active sites of phosphodiesterase enzymes, leading to their inhibition. This interaction is facilitated by the compound's functional groups that engage with specific amino acid residues in the enzyme's active site. Additionally, it may modulate transcription factors by affecting their phosphorylation status through cyclic nucleotide regulation .
Case Studies
- Anti-inflammatory Activity : A study demonstrated that derivatives similar to this compound exhibited significant inhibition of COX-2 enzyme activity, with IC50 values comparable to established anti-inflammatory drugs like celecoxib . The compounds showed a dose-dependent response in carrageenan-induced paw edema models.
- Anticancer Research : Preliminary investigations into pyrimidine derivatives have indicated potential anticancer properties. Similar compounds have shown efficacy in inhibiting tumor growth and viral replication, suggesting that this compound may also possess these activities .
Table 2: Case Study Summary
| Study Focus | Findings |
|---|---|
| Anti-inflammatory Effects | Significant COX-2 inhibition; comparable IC50 values to celecoxib. |
| Anticancer Potential | Promising results in inhibiting tumor growth; further studies needed. |
Dosage Effects in Animal Models
Dosage studies indicate that lower doses can provide beneficial effects such as anti-inflammatory properties, while higher doses may lead to toxicity. The therapeutic window is crucial for determining effective dosages for clinical applications .
Metabolic Pathways
The compound is metabolized by cytochrome P450 enzymes, which affects its pharmacokinetics and pharmacodynamics. Understanding these metabolic pathways is essential for predicting the compound's behavior in biological systems .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their properties are summarized below:
Substituent Impact Analysis
C-2 Position :
C-4 Position :
C-6 Position :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
